molecular formula C8H3ClFNO2 B2708487 5-Chloro-6-fluoroindoline-2,3-dione CAS No. 953897-06-8

5-Chloro-6-fluoroindoline-2,3-dione

Cat. No.: B2708487
CAS No.: 953897-06-8
M. Wt: 199.57
InChI Key: GLZQDDOVGRLCHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-6-fluoroindoline-2,3-dione: is a heterocyclic compound that belongs to the indoline family It is characterized by the presence of both chlorine and fluorine atoms on the indoline ring, which significantly influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-fluoroindoline-2,3-dione can be achieved through several methods. One common approach involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation. This method utilizes copper dipyridine dichloride as a catalyst and ethanol as a solvent. The reaction is typically carried out in a microwave reactor at 60°C with a power of 200 W, resulting in good to excellent yields of the product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis is advantageous due to its efficiency, shorter reaction times, and eco-friendly nature. Additionally, the scalability of this method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-6-fluoroindoline-2,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The presence of chlorine and fluorine atoms makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: It can participate in redox reactions, where the indoline ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. These reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted indoline derivatives.

    Oxidation Reactions: Oxidized products may include indole derivatives with additional functional groups.

    Reduction Reactions: Reduced products may include indoline derivatives with altered oxidation states.

Scientific Research Applications

Chemistry: 5-Chloro-6-fluoroindoline-2,3-dione is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity due to the presence of chlorine and fluorine atoms makes it valuable in the development of novel compounds.

Biology and Medicine: In biological research, this compound is investigated for its potential pharmacological properties. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and agrochemicals. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics.

Comparison with Similar Compounds

  • 5-Fluoroindoline-2,3-dione
  • 6-Chloroindoline-2,3-dione
  • 5-Chloroindoline-2,3-dione

Comparison: 5-Chloro-6-fluoroindoline-2,3-dione is unique due to the simultaneous presence of both chlorine and fluorine atoms on the indoline ring. This dual substitution significantly influences its chemical reactivity and biological activity compared to its analogs with single substitutions. The presence of both halogens enhances its potential for diverse applications in various fields.

Properties

IUPAC Name

5-chloro-6-fluoro-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClFNO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZQDDOVGRLCHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)F)NC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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